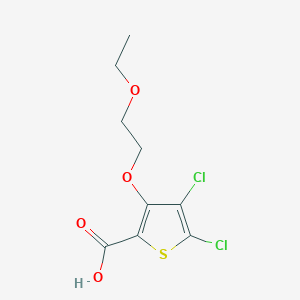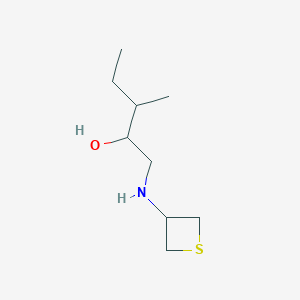
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol is a chemical compound with the molecular formula C9H19NOS and a molecular weight of 189.32 g/mol . This compound is known for its unique structure, which includes a thietan ring, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
The synthesis of 3-Methyl-1-(thietan-3-ylamino)pentan-2-ol involves several steps. One common method includes the reaction of 3-thietanamine with 3-methyl-2-pentanone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The thietan ring in the compound can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol can be compared with other similar compounds, such as:
3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol: This compound has a similar structure but with a different substitution pattern on the thietan ring.
3-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: Another closely related compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thietan ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
3-methyl-1-(thietan-3-ylamino)pentan-2-ol |
InChI |
InChI=1S/C9H19NOS/c1-3-7(2)9(11)4-10-8-5-12-6-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
MXKXUJKRBKBMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CNC1CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


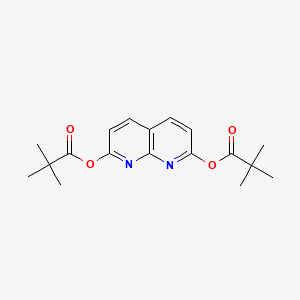
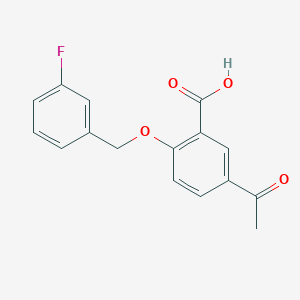

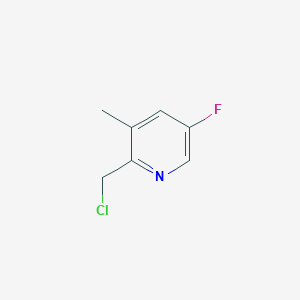
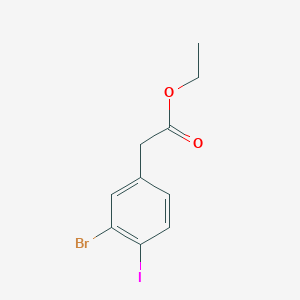



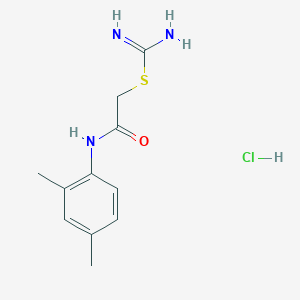
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
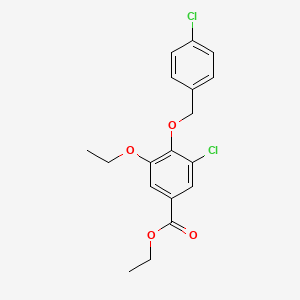
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)

